(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone
Description
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1,3-benzothiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(19-21-14-3-1-2-4-18(14)27-19)22-8-7-17(26-10-9-22)13-5-6-15-16(11-13)25-12-24-15/h1-6,11,17H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJWZNQKVDJAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the benzodioxole and benzothiazole derivatives. These components are then linked through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of thiazepan derivatives in cancer therapy. Compounds similar to (7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone have shown promising results as inhibitors of tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
- Antimicrobial Properties
- Neuroprotective Effects
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes:
- Total Synthesis Approaches
- Modification of Existing Compounds
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of thiazepan derivatives against human breast cancer cells. Results indicated that specific substitutions on the thiazepan ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of thiazepan derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited potent activity against resistant strains, suggesting their potential as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
*Molecular formulas estimated based on structural data from references.
Key Structural Insights :
- Benzodioxole vs. Fluorophenyl: Substitution of benzodioxole (target compound) with difluorophenyl () increases lipophilicity (ClogP ~3.5 vs.
- Thiazepane vs. Isoquinoline: The 1,4-thiazepane core (7-membered ring) offers conformational flexibility compared to rigid dihydroisoquinoline (), which may affect binding kinetics .
- Benzothiazole Linkage: Methanone-linked benzothiazole (target compound) vs. propoxy-linked benzothiazole () alters electronic properties, impacting hydrogen-bonding capacity .
Comparison with Analogues :
- Benzodioxole Derivatives : uses cyclopropane carboxamide coupling under anhydrous pyridine, while the target compound may employ milder conditions (e.g., K₂CO₃/MeOH) for benzothiazole linkage .
- Thiazepane vs. Thiazolidinone: Thiazepane synthesis (target) requires ring expansion, whereas thiazolidinone derivatives () form via cyclocondensation of mercaptoacetic acid .
Pharmacological and Physicochemical Properties
Hypothesized Activity :
Biological Activity
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone is a complex organic molecule that combines multiple pharmacophoric elements, suggesting potential for diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features:
- A thiazepane ring , which contributes to structural rigidity.
- A benzo[d][1,3]dioxole moiety , known for its medicinal properties.
- A benzo[d]thiazole group , which can enhance biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives with benzo[d][1,3]dioxole structures demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
| HCT116 | 1.54 | ||
| MCF7 | 4.52 | ||
| Doxorubicin | HepG2 | 7.46 | |
| HCT116 | 8.29 | ||
| MCF7 | 4.56 |
These studies indicate that compounds with similar structural motifs can exhibit potent anticancer activity while remaining non-cytotoxic to normal cells (IC50 > 150 µM).
The mechanism by which these compounds exert their effects typically involves:
- EGFR Inhibition : Compounds may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Induction : Assessment via annexin V-FITC assays suggests that these compounds can trigger apoptotic pathways.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at specific phases.
Molecular docking studies have also provided insights into the binding interactions of these compounds with target proteins, revealing potential pathways for therapeutic intervention.
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For example:
- The presence of electron-donating or withdrawing groups on the aromatic rings can significantly influence the compound's reactivity and interaction with biological targets.
- Variations in the thiazepane ring structure can alter pharmacokinetic properties and enhance selectivity towards cancer cells.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Synthesis of Thiourea Derivatives : Compounds synthesized from benzo[d][1,3]dioxole demonstrated significant antitumor activity and were evaluated for their effects on mitochondrial apoptosis pathway proteins like Bax and Bcl-2 .
- Molecular Docking Studies : These studies have elucidated how modifications in the thiazepane ring affect binding affinities to various targets, providing a roadmap for future drug development .
Q & A
Q. What are the recommended synthetic routes and reaction conditions for preparing (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Preparation of the 1,4-thiazepane core via cyclization reactions. For example, reacting a benzo[d][1,3]dioxol-5-yl-substituted precursor with thiol-containing intermediates under basic conditions.
- Step 2 : Acylation of the thiazepane nitrogen using benzo[d]thiazole-2-carbonyl chloride in anhydrous DMF or THF under nitrogen atmosphere.
- Optimization : Reaction times (4–6 hours at reflux) and solvent selection (e.g., DMF for improved solubility) are critical for yield enhancement. Monitoring via TLC (silica gel plates, iodine visualization) ensures reaction completion .
Q. How can spectroscopic methods validate the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm the benzo[d][1,3]dioxole (δ ~6.8–7.0 ppm, aromatic protons) and thiazepane (δ ~3.5–4.5 ppm, methylene groups) moieties. Benzo[d]thiazole protons appear as distinct singlets (δ ~8.0–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy.
- IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
Q. What protocols assess the compound’s stability under varying storage conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Incubate in buffers (pH 1–13) and analyze degradation products using LC-MS .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
Q. How can discrepancies in reported synthetic yields be systematically addressed?
- Variable Analysis : Use design of experiments (DoE) to isolate factors like temperature, solvent polarity, and catalyst loading. For instance, higher DMF ratios may improve solubility but reduce reaction rates.
- Mechanistic Insights : Probe intermediates via in situ FTIR or ESI-MS to identify rate-limiting steps (e.g., acylation vs. cyclization) .
- Reproducibility : Standardize inert atmosphere protocols (argon/nitrogen) to minimize oxidation side products .
Q. What strategies are effective for evaluating biological activity, such as antimicrobial potency?
- MIC Assays : Follow CLSI guidelines using broth microdilution. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices.
- Target Identification : Perform molecular docking (AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase) and validate via enzyme inhibition assays .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
- Modification Sites :
- Benzo[d]thiazole : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Thiazepane : Replace sulfur with selenium to alter ring conformation and bioavailability.
- Synthetic Routes : Use Suzuki-Miyaura coupling to diversify aromatic substituents .
- Validation : Compare logP (HPLC) and permeability (Caco-2 assays) to correlate structural changes with ADME profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
